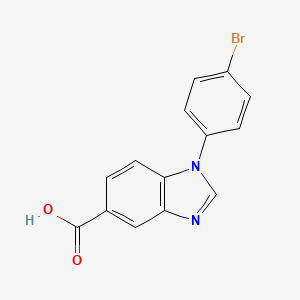
1-(4-bromophenyl)-1H-benzimidazole-5-carboxylic acid
Übersicht
Beschreibung
This compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring. The presence of a carboxylic acid group (-COOH) and a bromophenyl group (C6H4Br) suggests potential for various chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through processes like electrophilic aromatic substitution or condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis
The bromophenyl group in the compound could potentially undergo various reactions, including coupling reactions or substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties would likely be determined through various analytical techniques. For example, the melting point, boiling point, solubility, and spectral data could be obtained through experimental methods .Wissenschaftliche Forschungsanwendungen
DNA Binding and Fluorescent Staining Applications
One significant application of benzimidazole derivatives is their ability to bind to the minor groove of DNA. A review on Hoechst 33258, a closely related compound, highlights its strong binding to AT-rich sequences in the DNA minor groove, leading to its widespread use as a fluorescent DNA stain for cell biology applications, including chromosome and nuclear staining, and analysis of nuclear DNA content via flow cytometry. This property underlines the potential of benzimidazole derivatives for research tools in genetics and molecular biology (Issar & Kakkar, 2013).
Anticancer Activity and Drug Design
The Knoevenagel condensation, a chemical reaction used to synthesize various benzimidazole derivatives, has shown prolific utility toward developing molecules with significant anticancer activity. These compounds target various cancer-related biomolecules like DNA, microtubules, and topoisomerases, displaying remarkable efficacy in nanomolar to micromolar ranges. This underscores the importance of benzimidazole derivatives in rational drug design for cancer therapeutics (Tokala, Bora, & Shankaraiah, 2022).
Biological Activities Beyond Cancer Research
Benzimidazole and its derivatives exhibit a broad spectrum of biological activities, making them critical in medicinal chemistry. They possess antimicrobial, antiviral, antidiabetic, anti-helminthic, antioxidant, and anti-inflammatory properties, among others. The versatility in their biological functions makes them a cornerstone in the search for new therapeutic agents across a range of medical fields (Vasuki et al., 2021).
Optoelectronic Materials
Research into quinazolines and pyrimidines, which are structurally related to benzimidazoles, has expanded into the field of optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have shown potential for creating novel optoelectronic materials with applications in electronic devices, luminescent elements, and photoelectric conversion elements. This demonstrates the broader applicability of benzimidazole derivatives beyond biological activities into materials science (Lipunova et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that bromophenyl compounds often participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The bromine atom in the compound may play a crucial role in these reactions .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involving free radicals and reactive oxygen species .
Result of Action
Related compounds have been shown to exhibit various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-(4-bromophenyl)-1H-benzimidazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can lead to changes in enzyme activity, affecting nerve impulse transmission. Additionally, this compound may also interact with other proteins involved in oxidative stress responses, influencing the levels of reactive oxygen species (ROS) and oxidative damage markers .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the activity of acetylcholinesterase, leading to changes in nerve impulse transmission and potentially causing behavioral changes and body movement impairments . Furthermore, this compound can impact oxidative stress levels in cells, which may result in alterations in cellular metabolism and gene expression related to oxidative damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules. The compound can bind to acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine in the nervous system . This inhibition can disrupt normal nerve impulse transmission and result in various physiological effects. Additionally, this compound may also interact with other enzymes and proteins involved in oxidative stress responses, modulating their activity and influencing the levels of ROS and oxidative damage markers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound can induce oxidative stress and affect acetylcholinesterase activity in a dose-dependent manner . Over time, these effects may lead to cumulative changes in cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function and behavior. At higher doses, it can lead to significant changes in acetylcholinesterase activity, oxidative stress levels, and behavioral parameters . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and acetylcholine metabolism . The compound’s impact on metabolic flux and metabolite levels can influence cellular function and overall physiological processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within different cellular compartments can influence its activity and function . Understanding these transport and distribution mechanisms is vital for optimizing the compound’s therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical properties .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-2-4-11(5-3-10)17-8-16-12-7-9(14(18)19)1-6-13(12)17/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDWHKVZOFRHTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC3=C2C=CC(=C3)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801220437 | |
| Record name | 1-(4-Bromophenyl)-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801220437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452088-75-4 | |
| Record name | 1-(4-Bromophenyl)-1H-benzimidazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452088-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801220437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



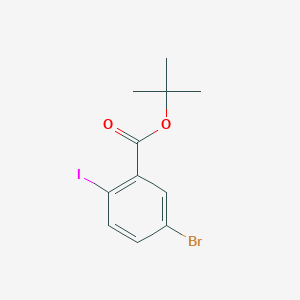

![[2-(3-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B3138268.png)
![6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3138273.png)

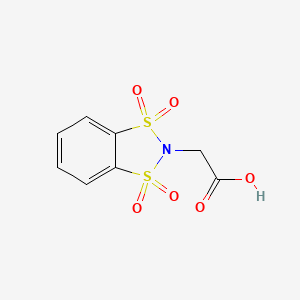
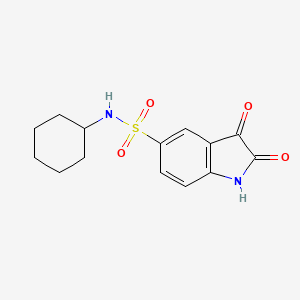

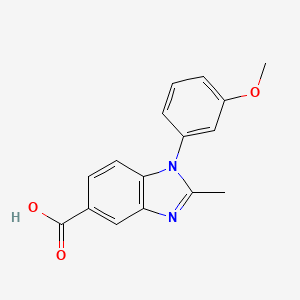
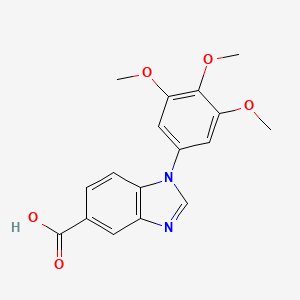
![Carbamic acid, [2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B3138327.png)
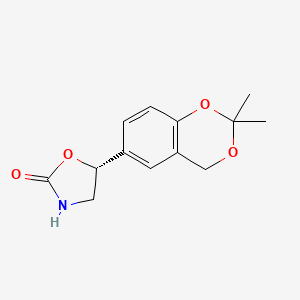
![(2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-4-oxo-4-[6-(dimethylamino)-2-naphthyl]butanoic acid](/img/structure/B3138351.png)
